3-Chloro-4-fluorobenzaldehyde oxime
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Overview
Description
3-Chloro-4-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively .
Mechanism of Action
Target of Action
The primary targets of “3-Chloro-4-Fluorobenzaldehyde Oxime” are currently unknown. This compound is a type of oxime, which are known to interact with various enzymes and receptors in the body . .
Mode of Action
Oximes, such as “this compound”, are formed through the reaction of an aldehyde or ketone with hydroxylamine . In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom of the carbonyl group . This results in the formation of an oxime, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Oximes in general are known to interact with various biochemical pathways due to their ability to react with aldehydes and ketones, which are key intermediates in many metabolic processes .
Pharmacokinetics
The compound’s molecular weight of 17357 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given its chemical structure, it may potentially react with cellular aldehydes and ketones, potentially affecting various cellular processes .
Preparation Methods
The synthesis of 3-Chloro-4-fluorobenzaldehyde oxime typically involves the reaction of 3-Chloro-4-fluorobenzaldehyde with hydroxyl
Properties
CAS No. |
253308-63-3 |
---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(NZ)-N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4- |
InChI Key |
IAYMCXBREVAUIX-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\O)Cl)F |
SMILES |
C1=CC(=C(C=C1C=NO)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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